5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole core substituted with dichloro and methyl groups, along with a benzofuran moiety. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
The synthesis of 5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Core: Starting with a suitable precursor, such as 2-aminophenol, the benzoxazole core is synthesized through cyclization reactions.
Introduction of Substituents: Chlorination and methylation reactions are employed to introduce the dichloro and methyl groups at specific positions on the benzoxazole ring.
Attachment of the Benzofuran Moiety: The benzofuran moiety is synthesized separately and then coupled with the benzoxazole core through a series of condensation and cyclization reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s unique structure may offer therapeutic benefits, leading to the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2(3H)-one stands out due to its unique combination of substituents and its potential for diverse applications. Similar compounds include:
5,7-dichloro-8-hydroxyquinoline: Known for its use as an antiseptic and disinfectant.
6,7-dichloro-1,4-naphthoquinone: Utilized in organic synthesis and as a precursor for other chemical compounds.
These compounds share some structural similarities but differ in their specific substituents and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H23Cl2NO7 |
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Molecular Weight |
496.3 g/mol |
IUPAC Name |
5,7-dichloro-6-methyl-3-[(5,6,7-triethoxy-3-oxo-1H-2-benzofuran-4-yl)methyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C23H23Cl2NO7/c1-5-29-18-12(9-26-15-8-14(24)11(4)17(25)20(15)33-23(26)28)16-13(10-32-22(16)27)19(30-6-2)21(18)31-7-3/h8H,5-7,9-10H2,1-4H3 |
InChI Key |
MQYRGMALTWUURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C2=C1COC2=O)CN3C4=CC(=C(C(=C4OC3=O)Cl)C)Cl)OCC)OCC |
Origin of Product |
United States |
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